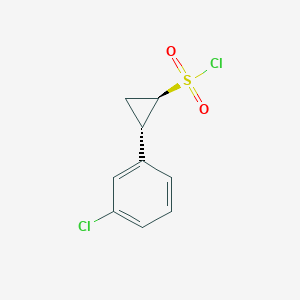

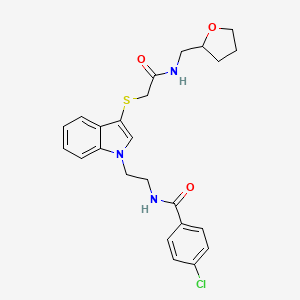

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Activity

The chemical compound , due to its complex structure involving quinazoline and oxadiazole moieties, has not been directly identified in the literature. However, research on similar compounds provides insights into potential applications. For example, compounds with quinazoline derivatives have been synthesized and evaluated for their inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, indicating a potential for coronary artery dilation via potent and specific inhibition of cGMP-PDE (Takase et al., 1994). Similarly, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown significant antitumor activity (Maftei et al., 2013).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds with quinazoline and oxadiazole structures. For instance, reactions of 2-aminobenzohydrazides with Schiff bases have led to the formation of quinazolinones and oxadiazoles, characterized by spectral and analytical methods, highlighting a method for creating compounds with potential pharmacological applications (Reddy et al., 1986). Another study demonstrated the evolution from hydrogen bond to proton transfer pathways in the electroreduction of α-NH-quinones, providing insights into the electrochemical properties of quinone derivatives (Macías-ruvalcaba et al., 2004).

Antimicrobial and Antitumor Activity

Several quinazoline and oxadiazole derivatives have been synthesized and screened for antimicrobial activity, showing promise against various bacterial and fungal strains (Gupta et al., 2008). Additionally, novel iodobenzene derivatives formed via iodine-induced intramolecular cyclization have been reported, indicating the versatility of these compounds in chemical synthesis (Matsumoto et al., 2008).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-methylthiophenylhydrazine", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "sodium nitrate", "sulfuric acid", "sodium azide", "sodium methoxide", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde from 4-methoxybenzoic acid via acid-catalyzed esterification with methanol followed by oxidation with sodium chlorite and acetic acid", "Synthesis of 2-aminobenzoic acid from anthranilic acid via nitration with nitric acid and sulfuric acid, reduction with sodium borohydride, and hydrolysis with hydrochloric acid", "Synthesis of 4-methylthiophenylhydrazine from 4-methylthiophenylhydrazine sulfate via treatment with sodium bicarbonate and sodium nitrite in water", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from 4-methoxybenzaldehyde and 2-aminobenzoic acid via acid-catalyzed condensation, reduction with sodium borohydride, and cyclization with acetic anhydride", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine from 4-methylthiophenylhydrazine and sodium azide via treatment with sodium methoxide in acetonitrile, followed by reaction with triethylamine and N,N-dimethylformamide", "Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine via treatment with sulfuric acid and sodium nitrate in water, followed by extraction with ethyl acetate and purification by column chromatography" ] } | |

CAS No. |

1207006-55-0 |

Molecular Formula |

C25H20N4O4S |

Molecular Weight |

472.52 |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4S/c1-32-18-8-3-15(4-9-18)14-29-24(30)20-12-7-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-5-10-19(34-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

OCHCMVUCQWKUTF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)

![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)

![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)

![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)